3,5-Dinitropyridin-2-amine

Overview

Description

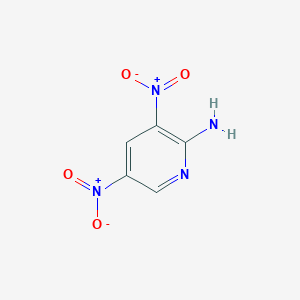

3,5-Dinitropyridin-2-amine is an organic compound with the molecular formula C5H4N4O4. It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that this compound has been used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The mode of action of 3,5-Dinitropyridin-2-amine involves its interaction with biothiols. The fluorescence of a probe containing this compound is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .

Biochemical Pathways

It’s known that this compound is involved in the 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized n-methyl azomethine ylide .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and no permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -6.92 cm/s .

Result of Action

It’s known that this compound is involved in the synthesis of various bioactive molecules and natural products .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, a mixture of this compound and ammonium sulfide resulted in a reaction when the temperature was raised to 75°C .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dinitropyridin-2-amine are not fully understood. It has been found that this compound can participate in 1,3-dipolar cycloaddition reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions likely depends on the specific context and conditions.

Cellular Effects

The cellular effects of this compound are currently not well-documented. It has been used as a biothiol recognition site due to its higher electron-withdrawing ability . This suggests that this compound may influence cell function by interacting with biothiols, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biothiols. The fluorescence of a probe was quenched by the electron-withdrawing this compound group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

, suggesting that its effects may change over time depending on the reaction conditions

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Given its ability to participate in 1,3-dipolar cycloaddition reactions , it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyridine. The process typically includes the following steps:

Nitration Reaction: 2-aminopyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).

Nitrating Agents: Concentrated nitric acid, sulfuric acid.

Cycloaddition Reagents: Azomethine ylides.

Major Products:

Reduction Products: 3,5-diaminopyridin-2-amine.

Cycloaddition Products: Tricyclic heterosystems containing pyrrolidine fragments fused with a pyridine ring.

Scientific Research Applications

3,5-Dinitropyridin-2-amine has several applications in scientific research:

Fluorescent Probes: It is used as a recognition site in fluorescent probes for the detection of biothiols and hydrogen sulfide (H2S) due to its strong electron-withdrawing properties.

Biological Studies: The compound is utilized in cell imaging and the study of biological thiols, which are important in various diseases such as cardiovascular and neurodegenerative disorders.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and bioactive molecules.

Comparison with Similar Compounds

3,5-Dinitropyridine: Lacks the amino group at the 2 position.

2-Amino-3,5-dinitropyridine: Similar structure but different substitution pattern.

6-Methyl-3,5-dinitropyridin-2-amine: Contains a methyl group at the 6 position instead of hydrogen.

Uniqueness: 3,5-Dinitropyridin-2-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and applications in chemical synthesis and biological studies. Its ability to undergo specific reactions, such as nucleophilic aromatic substitution and cycloaddition, makes it a valuable compound in various research fields.

Biological Activity

3,5-Dinitropyridin-2-amine, a compound characterized by its nitro and amino functional groups, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a pyridine derivative with two nitro groups at the 3 and 5 positions and an amino group at the 2 position. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving nitro-substituted pyridines.

Synthesis Example:

A common synthetic route involves the nitration of 2-amino-3-pyridine derivatives, followed by purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

This suggests that modifications to the nitro and amino groups could enhance its antimicrobial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is particularly relevant for conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound indicate its potential in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The IC50 values for AChE inhibition were reported at approximately 0.85 µM, indicating a promising lead for further development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, leading to the formation of more complex derivatives.

- Redox Activity : The nitro groups can undergo reduction reactions, potentially generating reactive intermediates that exert biological effects.

- Enzyme Inhibition : The compound’s structure allows it to fit into the active sites of enzymes like AChE, thereby inhibiting their activity.

Case Studies

- Antimicrobial Study : In a comparative study on various nitropyridine derivatives, this compound was found to be one of the most effective against Gram-positive bacteria due to its structural features that enhance membrane permeability.

- Neuroprotection : A study focused on neurodegenerative models showed that treatment with this compound reduced neuronal apoptosis by modulating oxidative stress pathways.

Properties

IUPAC Name |

3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDCKBBTJYQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333429 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-30-1 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,5-DINITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of the 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amines described in the research?

A1: The research focuses on a series of newly synthesized 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amine derivatives. These compounds are characterized by a central 3,5-dinitropyridin-2-amine core with variations in the aryl substituent at the 4-position. The study utilized single-crystal X-ray diffraction to determine the crystal structure, providing valuable insights into the three-dimensional arrangement of atoms within the molecule [].

Q2: How does the research leverage computational chemistry to understand these compounds?

A2: The researchers employed a combination of computational techniques to investigate the properties of these compounds. Density functional theory (DFT) calculations were performed to study the electronic structure and properties of the molecules. Additionally, molecular docking studies were conducted to predict the binding interactions of these compounds with potential biological targets. This combination of computational methods provides a more comprehensive understanding of the structure-activity relationships within this class of compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.